molecular formula C6H8N2O B061834 2-(Aminomethyl)pyridin-3-ol CAS No. 194665-89-9

2-(Aminomethyl)pyridin-3-ol

Cat. No.: B061834
CAS No.: 194665-89-9
M. Wt: 124.14 g/mol
InChI Key: DMFOVOSDFLKXRW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-3-ol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the second position and a hydroxyl group at the third position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyridine derivative and the biomolecules it interacts with .

Cellular Effects

Pyridine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .

Metabolic Pathways

It is known that chemical compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with various transporters or binding proteins and can influence their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)pyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with hexamethylenetetramine in acetonitrile, followed by hydrolysis with hydrochloric acid and subsequent neutralization with sodium hydroxide . The reaction conditions typically involve refluxing the mixture for several hours and then purifying the product through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-formylpyridin-3-ol or 2-(aminomethyl)pyridin-3-one.

    Reduction: Formation of 2-(aminomethyl)piperidin-3-ol.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

2-(Aminomethyl)pyridin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the hydroxyl group, leading to different reactivity and applications.

    3-(Aminomethyl)pyridine: The position of the aminomethyl group affects its chemical properties and biological activity.

    2-(Hydroxymethyl)pyridine: The presence of a hydroxymethyl group instead of an aminomethyl group alters its reactivity.

Uniqueness: 2-(Aminomethyl)pyridin-3-ol is unique due to the presence of both an aminomethyl and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(aminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFOVOSDFLKXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442963
Record name 2-Aminomethyl-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194665-89-9
Record name 2-Aminomethyl-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)pyridin-3-ol
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